![molecular formula C16H15NO3 B3057464 Ketorolac methyl ester CAS No. 80965-09-9](/img/structure/B3057464.png)
Ketorolac methyl ester
概要
説明
Ketorolac methyl ester, also known as Methyl (1RS)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate, is a derivative of Ketorolac . Ketorolac is a potent nonsteroidal anti-inflammatory drug .
Synthesis Analysis
Alkyl esters of ketorolac, including the methyl ester, have been synthesized as potential prodrugs for transdermal delivery . The synthesis involves the creation of ester prodrugs, which are evaluated to determine the relationship between their skin permeation characteristics and their physicochemical properties .Molecular Structure Analysis
The molecular formula of Ketorolac methyl ester is C16H15NO3 . The molecular weight is 269.29 g/mol . The InChI string and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis
Ketorolac and its esters, including the methyl ester, are known to undergo various chemical reactions. For instance, esters can be hydrolyzed in the presence of a strong-acid catalyst . In the context of transdermal delivery, the skin permeation rate of the alkyl ester prodrugs was found to be significantly higher with a shorter lag time than that of ketorolac .Physical And Chemical Properties Analysis
The physical and chemical properties of Ketorolac methyl ester include a molecular weight of 269.29 g/mol, XLogP3-AA of 2.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 4 .科学的研究の応用
Transdermal Delivery:
Ketorolac methyl ester (KME) has been investigated as a potential prodrug for transdermal delivery. Researchers synthesized alkyl esters of ketorolac to enhance its skin permeation characteristics. These prodrugs were evaluated based on their physicochemical properties, including solubility and lipophilicity. The shorter lag time and higher permeation rate observed for KME compared to ketorolac suggest its potential for transdermal administration .
Impurity H in Ketorolac:
Ketorolac EP Impurity H, also known as KME, is an impurity found in ketorolac formulations. While it is not the primary active compound, understanding its presence and impact is crucial for quality control and safety assessment .
Matrix Patches for Transdermal Delivery:
Researchers have explored transdermal matrix patches containing ketorolac tromethamine (KT) with different proportions of polyvinyl pyrrolidone (PVP) and ethyl cellulose (EC). These patches aim to provide sustained drug release and minimize side effects. Physicochemical evaluations of these patches are essential for optimizing their design and efficacy .
Combination with Lidocaine for Pain Management:
A novel application involves combining KME with lidocaine in a polymeric wafer. This combination aims to reduce pain and enhance wound healing following procedures like gingivectomy. The KME-lidocaine wafer offers localized pain relief and may have broader implications for other surgical interventions .
Anti-Inflammatory Properties:
While KME itself is not widely studied, its parent compound, ketorolac, is a potent nonsteroidal anti-inflammatory drug (NSAID). KME likely shares similar anti-inflammatory properties, making it relevant for conditions involving inflammation and pain .
Pharmacokinetics and Bioavailability:
Understanding KME’s pharmacokinetics, bioavailability, and metabolism is essential for optimizing its therapeutic use. Further research is needed to explore its half-life, distribution, and elimination pathways .
作用機序
Target of Action
Ketorolac methyl ester, like its parent compound ketorolac, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
Ketorolac methyl ester acts by inhibiting the cyclooxygenase enzymes . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . Although ketorolac is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is derived from its COX-2 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by ketorolac methyl ester is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, ketorolac prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain signaling, providing relief from symptoms.
Result of Action
The inhibition of prostaglandin synthesis by ketorolac results in reduced inflammation and pain . This makes it a useful tool in the management of moderate to severe pain, including postoperative pain, rheumatoid arthritis, osteoarthritis, menstrual disorders, and headaches .
Action Environment
The action of ketorolac methyl ester can be influenced by various environmental factors. For example, the compound’s lipophilicity can affect its transdermal delivery . Optimal lipophilicity can improve the transdermal delivery of ketorolac, potentially enhancing its efficacy . .
特性
IUPAC Name |
methyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-16(19)12-9-10-17-13(12)7-8-14(17)15(18)11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREBGQSAVFHEAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ketorolac methyl ester | |
CAS RN |
80965-09-9 | |
Record name | Ketorolac methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080965099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KETOROLAC METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884M437C95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。